Cas no 477838-02-1 (N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine)

N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (2-CHLOROPHENYL)(4-(3-NITROPHENYL)(2,5-THIAZOLYL))AMINE
- N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine
- Maybridge1_005401
- ML 00090
-
- MDL: MFCD00245598
- Inchi: 1S/C15H10ClN3O2S/c16-12-6-1-2-7-13(12)17-15-18-14(9-22-15)10-4-3-5-11(8-10)19(20)21/h1-9H,(H,17,18)
- InChI Key: BOJQCACSULZWNH-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1NC1=NC(=CS1)C1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 396
- XLogP3: 4.9
- Topological Polar Surface Area: 99
Experimental Properties
- Color/Form: NA
- Density: 1.5±0.1 g/cm3
- Boiling Point: 512.8±60.0 °C at 760 mmHg
N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A961084-1g |
N-(2-Chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
477838-02-1 | 90% | 1g |
$348.0 | 2023-04-04 | |
abcr | AB161875-10 g |
(2-Chlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine |
477838-02-1 | 10g |
€482.50 | 2023-05-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00931521-1g |
N-(2-Chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
477838-02-1 | 90% | 1g |
¥2394.0 | 2023-03-25 | |
abcr | AB161875-5g |
(2-Chlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine; . |
477838-02-1 | 5g |
€377.50 | 2025-02-17 | ||
abcr | AB161875-1g |
(2-Chlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine; . |
477838-02-1 | 1g |
€211.20 | 2025-02-17 | ||
abcr | AB161875-10g |
(2-Chlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine; . |
477838-02-1 | 10g |
€482.50 | 2025-02-17 | ||
abcr | AB161875-1 g |
(2-Chlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine |
477838-02-1 | 1g |
€211.30 | 2023-05-08 | ||
abcr | AB161875-2 g |
(2-Chlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine |
477838-02-1 | 2g |
€272.50 | 2023-05-08 | ||
abcr | AB161875-5 g |
(2-Chlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine |
477838-02-1 | 5g |
€377.50 | 2023-05-08 | ||
abcr | AB161875-2g |
(2-Chlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine; . |
477838-02-1 | 2g |
€272.50 | 2025-02-17 |
N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine Related Literature
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
Additional information on N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine
N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine: A Comprehensive Overview
The compound N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine, identified by the CAS number 477838-02-1, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazole derivatives, which are known for their versatile properties and wide-ranging applications in drug discovery and material science. The molecule's structure comprises a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms, substituted with a 2-chlorophenyl group and a 3-nitrophenyl group. These substituents contribute to the compound's unique chemical reactivity and biological activity.
Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry, particularly due to their ability to modulate various biological targets. The presence of electron-withdrawing groups such as the nitrophenyl moiety in this compound enhances its electronic properties, making it a promising candidate for designing novel therapeutic agents. For instance, research has shown that thiazole derivatives can exhibit anti-inflammatory, antifungal, and anticancer activities, depending on their structural modifications. The substitution pattern in N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine suggests that it may possess similar or even enhanced bioactivity compared to its analogs.
The synthesis of this compound involves a multi-step process that typically includes the formation of the thiazole ring followed by substitution reactions to introduce the desired functional groups. The introduction of the 2-chlorophenyl group and the 3-nitrophenyl group requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have made it possible to synthesize such compounds more efficiently while minimizing environmental impact.
In terms of applications, N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine has shown potential in several areas. In the field of pharmacology, its ability to interact with specific biological targets makes it a valuable lead compound for drug development. For example, studies have demonstrated that thiazole derivatives can inhibit enzymes involved in inflammatory pathways, suggesting their potential use in treating conditions such as arthritis or neurodegenerative diseases. Additionally, the compound's electronic properties make it a candidate for use in organic electronics or as a component in advanced materials.
From an analytical standpoint, the characterization of this compound relies on modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed insights into the molecular structure and confirm the presence of all substituents. Furthermore, computational chemistry tools have been employed to predict the compound's stability, reactivity, and interactions with biological systems. Such computational studies complement experimental findings and aid in optimizing its properties for specific applications.
In conclusion, N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine represents a significant advancement in the field of heterocyclic chemistry. Its unique structure and functional groups endow it with diverse chemical and biological properties, making it a valuable asset for both academic research and industrial applications. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in various scientific domains.
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